molecular formula C24H20Cl2N4O2S B13786488 2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate CAS No. 26460-20-8

2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate

Cat. No.: B13786488
CAS No.: 26460-20-8
M. Wt: 499.4 g/mol
InChI Key: SQBROOWKAVHGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate is a complex organic compound with a molecular formula of C38H36Cl4N8O4S2. This compound is known for its unique structure, which includes a benzothiazole ring and a diazenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: DDQ, iodine

    Reducing Agents: Sodium borohydride

    Catalysts: Sulfuric acid for esterification

Major Products

    Oxidation: Formation of oxidized benzothiazole derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzothiazole derivatives

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research make it a valuable compound in the scientific community.

Properties

CAS No.

26460-20-8

Molecular Formula

C24H20Cl2N4O2S

Molecular Weight

499.4 g/mol

IUPAC Name

2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate

InChI

InChI=1S/C24H20Cl2N4O2S/c1-2-30(12-13-32-23(31)16-6-4-3-5-7-16)18-10-8-17(9-11-18)28-29-24-27-21-14-19(25)20(26)15-22(21)33-24/h3-11,14-15H,2,12-13H2,1H3

InChI Key

SQBROOWKAVHGKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=CC(=C(C=C4S3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.